N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
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Overview
Description
N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic compound that belongs to the class of piperazine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly in neurotransmission.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves the reaction of benzylamine with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general steps are as follows:
Formation of the Intermediate: Benzylamine is reacted with oxalyl chloride to form benzyl isocyanate.
Coupling Reaction: The benzyl isocyanate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
Uniqueness
N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to its specific structural features, which confer distinct biological activities. Its benzyl and phenyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound for drug development and research.
Properties
IUPAC Name |
N'-benzyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-21(22(28)24-18-19-8-3-1-4-9-19)23-12-7-13-25-14-16-26(17-15-25)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKRMYHSTWZLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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